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Compound of Interest |

4,4'-(2,3,5,6-Tetrafluoro-1,4-
Compound Name:
phenylene)dipyridine
CAS No.: 607690-76-6
Cat. No.: B11929227

Executive Summary

F4-DPyBz (1,4-bis(4-pyridyl)-2,3,5,6-tetrafluorobenzene) is a rigid, fluorinated ditopic ligand
extensively used in coordination chemistry and materials science. Its fluorinated core induces
strong

stacking interactions and enhances hydrophobicity, making it a critical component in the
synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes
(SCCs). This guide provides a comprehensive analysis of its physicochemical properties,
synthesis protocols, and role in drug delivery and catalysis frameworks.

Chemical Identity & Structural Analysis[1][2][3]

The ligand F4-DPyBz is characterized by a central tetrafluorophenylene ring flanked by two
pyridine moieties in a para arrangement. This linear geometry is ideal for constructing pillared-
layer MOFs and molecular squares.

Molecular Specifications
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Specification

Common Name

F4-DPyBz

IUPAC Name

1,4-bis(pyridin-4-yl)-2,3,5,6-tetrafluorobenzene

Chemical Formula

Molecular Weight 304.25 g/mol
SMILES clcc(ncel)c2c(c(c(c2F)F)c3cenceld)F
Geometry Linear, Rigid, Planar (approx.)[1]

Coordination Sites

2 (Pyridyl Nitrogens)

Structural Visualization

The following diagram illustrates the connectivity and key functional groups of F4-DPyBz.
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Figure 1: Structural connectivity of F4-DPyBz, highlighting the central fluorinated core bridging

two pyridyl donors.

Physical & Thermal Properties[4]
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F4-DPyBz exhibits distinct physical properties driven by the electron-withdrawing fluorine

atoms, which lower the LUMO energy and enhance thermal stability compared to its non-

fluorinated analogue (DPyBz).

Property Value | Description Note
White to Off-White Crystalline ] o
Appearance Solid Typical for polypyridyl ligands.
oli
] ] - High thermal stability due to
Melting Point > 250°C (Decomposition) o ,
rigid aromatic backbone.
Soluble in DMSO, DMF, hot Low solubility in water,
Solubility alcohols, and aliphatic
hydrocarbons.
Enhanced by quadrupole
Stacking Strong Face-to-Face Stacking moment reversal from

fluorination.

Electronic Nature

Electron-Deficient Core

Facilitates donor-acceptor
interactions with electron-rich

guests.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthesis route for F4-DPyBz utilizes a Suzuki-Miyaura cross-coupling

reaction. This method ensures high regioselectivity and yield.

Reagents & Materials

e Precursors: 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq), 4-Pyridylboronic acid (2.5 eq).

o Catalyst:
(5 mol%).
e Base:

(aqueous, 2M).
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Solvent: Toluene/Ethanol (3:1 v/v).

Atmosphere: Inert (

or Ar).

Step-by-Step Workflow

Degassing: Purge the solvent mixture (Toluene/EtOH) with nitrogen for 30 minutes to remove
dissolved oxygen.

Mixing: In a Schlenk flask, combine the dibromo-tetrafluorobenzene, pyridylboronic acid, and
catalyst under inert atmosphere.

Activation: Add the base solution (

) and heat the mixture to reflux (~90-100°C).

Reaction: Stir vigorously at reflux for 24-48 hours. The solution will typically darken as the Pd
cycle progresses.

Work-up: Cool to room temperature. Remove volatiles under reduced pressure.
Purification: Redissolve the residue in

, wash with water (3x) to remove inorganic salts. Dry the organic layer over

Isolation: Recrystallize from hot ethanol or sublime under vacuum for high-purity crystals
suitable for MOF synthesis.
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Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of F4-DPyBz.

Applications in Coordination Chemistry[5]

F4-DPyBz is a versatile ligand used to construct functional materials. Its primary utility lies in its
ability to act as a rigid pillar in 3D frameworks or an edge in 2D metallacycles.

Pillared Metal-Organic Frameworks (MOFs)

F4-DPyBz is used to pillar 2D metal-carboxylate layers (e.g., Zn or Ni nets) into 3D porous

structures.
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e Mechanism: The pyridyl nitrogens coordinate to the axial sites of metal clusters (e.g.,
paddlewheels), separating the layers.

o Effect of Fluorination: The hydrophobic

core increases the framework's stability against moisture and enhances the adsorption
selectivity for specific gases (e.g.,

over

) via quadrupole interactions.

Supramolecular Coordination Complexes (SCCs)

The ligand reacts with cis-blocked metal corners (e.g.,

) to form discrete molecular squares or triangles.

o Self-Assembly: Driven by thermodynamics, the components assemble into the most stable
cyclic structure (usually a

square).

o Host-Guest Chemistry: The electron-deficient cavity of the F4-DPyBz-based square can
encapsulate electron-rich aromatic guests (e.g., pyrene, anthracene) through donor-acceptor
stacking.
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Figure 3: Divergent assembly pathways for F4-DPyBz leading to either 3D MOFs or 2D
molecular squares.

Safety & Handling

While specific toxicological data for F4-DPyBz may be limited, it should be handled as a
standard organic chemical hazard.

e Hazards: Potential irritant to eyes, skin, and respiratory system.

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of dust.

o Storage: Store in a cool, dry place, away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: F4-DPyBz Ligand Properties &
Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929227#f4-dpybz-ligand-molecular-weight-and-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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